N-[4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide is an organic compound that features a sulfonamide group attached to a phenyl ring, which is further substituted with a 4-methylpyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide typically involves the reaction of 4-methylpyridin-3-ylamine with 4-bromobenzene sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of N-[4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-3-(pyridin-3-yl)pyrimidin-2-yl)phenylmethanesulfonamide
- N-(4-methyl-3-(pyridin-3-yl)pyrimidin-2-yl)phenylpiperidine-4-carboxamide
Uniqueness
N-[4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylpyridin-3-yl group enhances its binding affinity to certain molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C13H14N2O2S |
---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
N-[4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C13H14N2O2S/c1-10-7-8-14-9-13(10)11-3-5-12(6-4-11)15-18(2,16)17/h3-9,15H,1-2H3 |
InChI Key |
XCHPBBCZGMDWGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CC=C(C=C2)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.